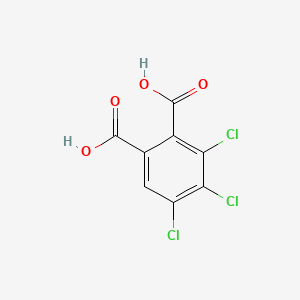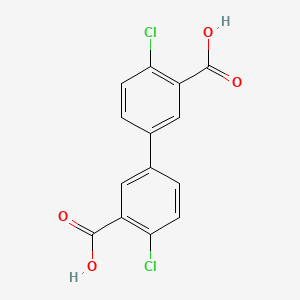
Methyl 2,6-dimethylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dimethylbenzoylformate (MDBF) is an organic compound belonging to the class of benzoylformates. It is a white crystalline solid with a molecular formula of C9H10O3, and a molecular weight of 174.17 g/mol. MDBF is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.
Mecanismo De Acción
Methyl 2,6-dimethylbenzoylformate is an organic compound that undergoes a variety of chemical reactions. Its mechanism of action is dependent on the reaction in which it is involved. In the synthesis of indomethacin, for example, the Methyl 2,6-dimethylbenzoylformate reacts with an amine in the presence of a strong base to form an imine, which is then hydrolyzed to form the desired product. In the synthesis of optical brightening agents, the Methyl 2,6-dimethylbenzoylformate reacts with a variety of compounds, such as aldehydes, ketones, and alcohols, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2,6-dimethylbenzoylformate have not been extensively studied. However, some studies have suggested that it may have some antifungal activity. In addition, Methyl 2,6-dimethylbenzoylformate has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,6-dimethylbenzoylformate is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its stability, and its ease of use. Its main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Methyl 2,6-dimethylbenzoylformate has a wide range of potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its use. Additionally, further studies are needed to explore its potential as an antimicrobial agent and to investigate its potential use in the synthesis of other organic compounds. Finally, further research is needed to explore its potential as an optical brightening agent.
Métodos De Síntesis
Methyl 2,6-dimethylbenzoylformate can be synthesized by various methods. The most common method is the reaction of 2,6-dimethylbenzoic acid with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 80-100°C. The reaction produces a mixture of methyl 2,6-dimethylbenzoylformate and 2,6-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
Methyl 2,6-dimethylbenzoylformate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals, including the anti-inflammatory drug indomethacin. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,3,4-tetrahydropyridine and 2-amino-2-methyl-1-propanol. In addition, Methyl 2,6-dimethylbenzoylformate has been used in the synthesis of optical brightening agents, such as 4-diethyl-2,6-dimethylbenzoylformate.
Propiedades
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFMGWLLHQFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethylphenylglyoxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

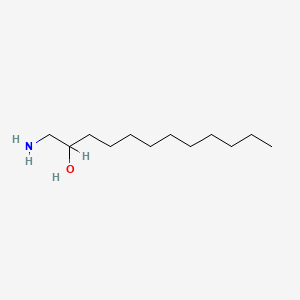




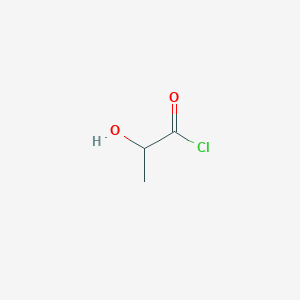
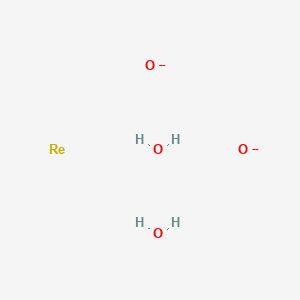



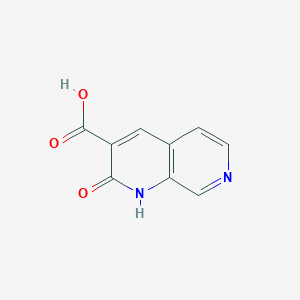
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)
